molecular formula C4H8N4 B6264739 3-hydrazinyl-1-methyl-1H-pyrazole CAS No. 1536814-41-1

3-hydrazinyl-1-methyl-1H-pyrazole

Cat. No. B6264739
CAS RN: 1536814-41-1
M. Wt: 112.13 g/mol
InChI Key: GCQKCJXOYJFHJA-UHFFFAOYSA-N
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Description

3-hydrazinyl-1-methyl-1H-pyrazole, also known as 3-hydrazinylpyrazole, is a synthetic organic compound with a molecular formula of C3H5N3O. It is an important building block for the synthesis of various organic compounds and is used extensively in the pharmaceutical industry. It has been used in the synthesis of drugs, such as anti-inflammatory agents, antifungals, and anticonvulsants. 3-hydrazinylpyrazole has also been used in the synthesis of food additives, dyes, and fragrances.

Scientific Research Applications

3-hydrazinyl-1-methyl-1H-pyrazolepyrazole is used in a variety of scientific research applications. It is used in the synthesis of drugs, such as antifungals, anti-inflammatory agents, and anticonvulsants. It is also used in the synthesis of food additives, dyes, and fragrances. In addition, 3-hydrazinyl-1-methyl-1H-pyrazolepyrazole is used in the synthesis of photochemicals and in the study of enzyme kinetics.

Mechanism of Action

3-hydrazinyl-1-methyl-1H-pyrazolepyrazole is believed to act as a competitive inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing the reaction of substrates. This can lead to the inhibition of enzyme activity and the inhibition of metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydrazinyl-1-methyl-1H-pyrazolepyrazole are not yet fully understood. However, studies have shown that it can inhibit the activity of various enzymes, such as cyclooxygenase, monoamine oxidase, and acetylcholinesterase. In addition, 3-hydrazinyl-1-methyl-1H-pyrazolepyrazole has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

3-hydrazinyl-1-methyl-1H-pyrazolepyrazole has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is stable and has a low toxicity. However, it is important to note that 3-hydrazinyl-1-methyl-1H-pyrazolepyrazole is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood.

Future Directions

Future research should focus on further understanding the biochemical and physiological effects of 3-hydrazinyl-1-methyl-1H-pyrazolepyrazole. In particular, more research should be done to determine the exact mechanism of action of this compound and to identify its potential therapeutic applications. In addition, further research should be done to optimize the synthesis of 3-hydrazinyl-1-methyl-1H-pyrazolepyrazole and to develop new methods for its synthesis. Finally, further research should be done to identify and characterize the potential interactions of 3-hydrazinyl-1-methyl-1H-pyrazolepyrazole with other compounds.

Synthesis Methods

3-hydrazinyl-1-methyl-1H-pyrazolepyrazole can be synthesized by a variety of methods. The most common method is the reaction of hydrazine and 1-methyl-1H-pyrazole. In this reaction, hydrazine is reacted with 1-methyl-1H-pyrazole in the presence of a base, such as sodium hydroxide, to produce 3-hydrazinyl-1-methyl-1H-pyrazolepyrazole. Other methods of synthesis include the reaction of hydrazine and 1-methyl-1H-pyrazole with a reagent, such as sodium ethoxide, and the reaction of hydrazine and 1-methyl-1H-pyrazole with a catalyst, such as palladium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydrazinyl-1-methyl-1H-pyrazole involves the reaction of 3-methyl-1H-pyrazole with hydrazine hydrate in the presence of a suitable catalyst.", "Starting Materials": [ "3-methyl-1H-pyrazole", "hydrazine hydrate", "catalyst" ], "Reaction": [ "Add 3-methyl-1H-pyrazole to a reaction flask", "Add hydrazine hydrate to the reaction flask", "Add a suitable catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with water and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain pure 3-hydrazinyl-1-methyl-1H-pyrazole" ] }

CAS RN

1536814-41-1

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)hydrazine

InChI

InChI=1S/C4H8N4/c1-8-3-2-4(6-5)7-8/h2-3H,5H2,1H3,(H,6,7)

InChI Key

GCQKCJXOYJFHJA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NN

Purity

0

Origin of Product

United States

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